molecular formula C26H29Cl3N2O3 B13741087 2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride CAS No. 42740-32-9

2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride

Cat. No.: B13741087
CAS No.: 42740-32-9
M. Wt: 523.9 g/mol
InChI Key: IOOKPKFWLTWGQV-UHFFFAOYSA-N
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Description

2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride is a quaternary ammonium salt characterized by a complex structure combining aromatic, carbamate, and ionic moieties. Its core structure includes:

  • A phenylcarbamoyloxy methyl linker, providing steric bulk and hydrogen-bonding capacity.
  • A phenoxyethyl-diethylazanium backbone, contributing cationic properties and solubility in polar solvents.
  • A chloride counterion for charge balance.

Properties

CAS No.

42740-32-9

Molecular Formula

C26H29Cl3N2O3

Molecular Weight

523.9 g/mol

IUPAC Name

2-[4-[(2,4-dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride

InChI

InChI=1S/C26H28Cl2N2O3.ClH/c1-3-30(4-2)16-17-32-22-13-10-19(11-14-22)25(23-15-12-20(27)18-24(23)28)33-26(31)29-21-8-6-5-7-9-21;/h5-15,18,25H,3-4,16-17H2,1-2H3,(H,29,31);1H

InChI Key

IOOKPKFWLTWGQV-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)OC(=O)NC3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the dichlorophenyl and phenylcarbamoyloxy groups, followed by their coupling with the phenoxy and diethylazanium groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety and efficiency. The process is optimized to achieve high yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .

Scientific Research Applications

2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of quaternary ammonium salts with phenoxy-linked aromatic groups. Key structural comparisons include:

Compound Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences
2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride 4-chlorophenoxy acetyl group, diethylazanium, chloride counterion C₁₄H₂₁Cl₂NO₃ 322.2 Lacks the dichlorophenyl-carbamoyloxy group; simpler acetyl ester linkage.
2-[2-(4-Methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride 4-methoxyphenoxy acetyl group, dimethylazanium, chloride counterion C₁₃H₂₀ClNO₄ 297.8 Methoxy substituent (electron-donating) vs. chlorine (electron-withdrawing).
2-[4-[[(4-Chlorophenyl)azaniumylidene-phenylmethyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium;dichloride Dichloride counterion, diisopropylazanium, benzamidine linker Not provided Not provided Dichloride charge balance; bulkier isopropyl groups vs. ethyl in the target compound.

Key Observations :

  • Electron-Withdrawing vs.
  • Cationic Head Group : Diethylazanium (target) vs. dimethylazanium or diisopropylazanium alters steric hindrance and lipophilicity. Diethyl groups offer intermediate bulk, balancing solubility and membrane permeability.
  • Linker Flexibility : The phenylcarbamoyloxy methyl group in the target introduces rigidity compared to acetyl ester linkers in analogues, possibly affecting conformational stability .
Physicochemical Properties
  • Solubility : The chloride counterion and polar azanium group enhance aqueous solubility, but the dichlorophenyl and phenylcarbamoyloxy groups may reduce it compared to methoxy-substituted analogues .
  • Stability : Quaternary ammonium salts are generally stable under physiological conditions, but the carbamate linkage in the target compound may confer pH-dependent hydrolysis susceptibility .

Biological Activity

The compound 2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride (CAS No. 42740-32) is a quaternary ammonium salt that has attracted attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a dichlorophenyl group and a phenylcarbamoyloxy moiety, contributing to its biological interactions. The structural formula can be represented as follows:

C19H22Cl2N1O3\text{C}_{19}\text{H}_{22}\text{Cl}_2\text{N}_1\text{O}_3

Table 1: Structural Components

ComponentDescription
Dichlorophenyl Two chlorine atoms on a phenyl ring
Phenylcarbamoyloxy Carbamoyl group attached to a phenyl ring
Diethylammonium Quaternary nitrogen center

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Effective against certain fungal strains, potentially through disruption of cell membrane integrity.
  • Cytotoxicity : Shows cytotoxic effects on various cancer cell lines, suggesting potential in cancer therapies.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests that it could serve as an effective antimicrobial agent in clinical settings.
  • Cytotoxic Effects : Research conducted on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis at concentrations ranging from 5 to 20 µg/mL. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
  • Fungal Inhibition : In vitro tests revealed that the compound inhibited the growth of Candida albicans with an MIC of 15 µg/mL. This positions it as a candidate for antifungal treatment options.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMinimum Inhibitory Concentration (MIC)
AntibacterialStaphylococcus aureus10 µg/mL
AntibacterialEscherichia coli10 µg/mL
AntifungalCandida albicans15 µg/mL
CytotoxicityHeLa Cells5-20 µg/mL
CytotoxicityMCF-7 Cells5-20 µg/mL

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